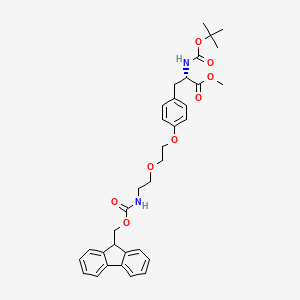
FmocNHPEG2-BocNH-Tyrosine Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FmocNHPEG2-BocNH-Tyrosine Methyl Ester is a chemical reagent widely used in peptide synthesis. It is a derivative of tyrosine, an amino acid known for its aromatic properties and ability to participate in hydrogen bonding. The compound consists of a tyrosine residue protected with a Boc (tert-butoxycarbonyl) group and an Fmoc (fluorenylmethyloxycarbonyl) group, along with a PEG (polyethylene glycol) linker to enhance solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FmocNHPEG2-BocNH-Tyrosine Methyl Ester involves several steps:
Protection of Tyrosine: The tyrosine residue is first protected with a Boc group to prevent unwanted reactions during synthesis.
Addition of Fmoc Group: An Fmoc group is added to the amino group of the tyrosine residue, serving as a temporary protecting group.
Incorporation of PEG Linker: A PEG linker is added to the Boc-protected tyrosine residue to increase solubility and stability.
Industrial Production Methods
Industrial production methods for this compound typically involve solid-phase synthesis or solution-phase synthesis, depending on the specific application. The Fmoc and Boc protecting groups are removed under appropriate conditions to expose the free amine and carboxylic acid groups for further chemical modification or bioconjugation .
Chemical Reactions Analysis
Types of Reactions
FmocNHPEG2-BocNH-Tyrosine Methyl Ester undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Fmoc and Boc groups under specific conditions.
Substitution Reactions: Incorporation into peptide chains through solid-phase or solution-phase synthesis.
Common Reagents and Conditions
Deprotection: Mild acidic or basic conditions are used to remove the Fmoc and Boc protecting groups.
Substitution: Standard peptide synthesis reagents and conditions are employed.
Major Products Formed
The major products formed from these reactions are peptides and other biologically active molecules, with the free amine and carboxylic acid groups available for further chemical modification .
Scientific Research Applications
FmocNHPEG2-BocNH-Tyrosine Methyl Ester is used in various scientific research applications, including:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein interactions and functions.
Medicine: For the development of peptide-based therapeutics.
Industry: In the production of biologically active molecules and bioconjugates.
Mechanism of Action
The mechanism of action of FmocNHPEG2-BocNH-Tyrosine Methyl Ester involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amine from unwanted reactions, while the Boc group prevents reactions at the tyrosine residue. The PEG linker enhances solubility and stability, facilitating the incorporation of the compound into peptide chains .
Comparison with Similar Compounds
Similar Compounds
Amino-PEG2-BocNH Tyrosine Methyl Ester: Similar structure but lacks the Fmoc group.
FmocNHPEG2-BocNH-Tyrosine: Similar but without the methyl ester group.
Uniqueness
FmocNHPEG2-BocNH-Tyrosine Methyl Ester is unique due to its combination of Fmoc and Boc protecting groups, along with a PEG linker, providing excellent control over peptide synthesis and enhanced solubility and stability .
Properties
IUPAC Name |
methyl (2S)-3-[4-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N2O8/c1-34(2,3)44-33(39)36-30(31(37)40-4)21-23-13-15-24(16-14-23)42-20-19-41-18-17-35-32(38)43-22-29-27-11-7-5-9-25(27)26-10-6-8-12-28(26)29/h5-16,29-30H,17-22H2,1-4H3,(H,35,38)(H,36,39)/t30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYMRLOEJVDXNY-PMERELPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N2O8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














